Deep-UV (157 nm) Transparency: 1,000-Fold Improvement Over Non-Fluorinated Analogues
Poly(methyl 2-(trifluoromethyl)acrylate) (PMTFMA) demonstrates vastly superior optical transparency at the critical 157 nm lithography wavelength compared to its non-fluorinated structural analogues [1]. This property is essential for next-generation photoresist materials, where high absorbance by the polymer matrix limits resolution and throughput.
| Evidence Dimension | Absorbance at 157 nm (Optical Transparency) |
|---|---|
| Target Compound Data | Absorbance of PMTFMA film |
| Comparator Or Baseline | Polymer of a non-fluorinated acrylate analogue |
| Quantified Difference | Approximately 1,000 times more transparent (1,000-fold lower absorbance) |
| Conditions | Variable angle spectroscopic ellipsometry on thin films of homopolymer. |
Why This Matters
This 1,000-fold transparency advantage is a decisive selection criterion for researchers and process engineers developing 157 nm photoresists, as it directly enables higher resolution and process windows unattainable with conventional acrylate polymers.
- [1] University of Texas at Austin. Synthesis, copolymerization studies and 157 nm photolithography applications of 2-trifluoromethylacrylates. 2003. View Source
